ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship Drug Design

Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a fully synthetic small molecule (C₁₈H₂₃N₅O₃, MW 357.41 g/mol) belonging to the 1,2,3-triazole-piperazine carboxylate hybrid class. It features a 1,4-disubstituted 1,2,3-triazole core bearing a 4-ethylphenyl N1-substituent and a 4-carbonyl-piperazine-1-carboxylate ethyl ester at C4.

Molecular Formula C18H23N5O3
Molecular Weight 357.414
CAS No. 1326851-81-3
Cat. No. B2616279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
CAS1326851-81-3
Molecular FormulaC18H23N5O3
Molecular Weight357.414
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)OCC
InChIInChI=1S/C18H23N5O3/c1-3-14-5-7-15(8-6-14)23-13-16(19-20-23)17(24)21-9-11-22(12-10-21)18(25)26-4-2/h5-8,13H,3-4,9-12H2,1-2H3
InChIKeyBJYBEQZAIRMQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (CAS 1326851-81-3): Structural & Physicochemical Baseline for Procurement


Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a fully synthetic small molecule (C₁₈H₂₃N₅O₃, MW 357.41 g/mol) belonging to the 1,2,3-triazole-piperazine carboxylate hybrid class [1]. It features a 1,4-disubstituted 1,2,3-triazole core bearing a 4-ethylphenyl N1-substituent and a 4-carbonyl-piperazine-1-carboxylate ethyl ester at C4. This architecture combines a metabolically stable triazole bioisostere with a drug-like piperazine scaffold (tPSA 102.9 Ų, clogP −0.38), satisfying Lipinski's Rule of 5 and indicating favorable oral bioavailability potential [1][2]. The compound is commercially available for non-human research use, typically at ≥95% purity .

Synthetic 1,2,3-triazole-piperazine carboxylate hybrid scaffold
Lipinski's Rule of 5 compliant (predicted oral bioavailability potential)
4-Ethylphenyl substituent provides distinct lipophilic/steric profile for library screening
Available for non-human research use (≥95% purity)

Why 4-Ethylphenyl-1,2,3-Triazole-Piperazine Carboxylates Cannot Be Treated as Interchangeable Commodities


Despite sharing a common triazole-piperazine-carboxylate framework, compounds within this class exhibit profound divergence in biological target engagement, potency, and pharmacokinetics driven by subtle variations at the N1-phenyl substituent, the carbonyl linker regiochemistry, and the ester moiety [1][2]. For example, a 4-ethylphenyl triazole analog demonstrates a Ki of 30 nM against MetAP2, whereas 4-substituted triazolo-piperazine carboxylates in a parallel series show EC₅₀ values spanning a wide range at GPR119, with only four of fourteen analogs matching or exceeding the reference agonist AR231453 [1][2]. Furthermore, 4-ethylphenyl-triazole hybrids have demonstrated serotonergic and dopaminergic modulation in vivo at doses as low as 1 mg/kg, activity that is absent in the 4-methylphenyl or 4-chlorophenyl counterparts that have not been reported in this context [3][4]. These data collectively demonstrate that generic substitution without experimental validation of target-specific potency, selectivity, and ADMET parameters carries substantial risk of functional non-equivalence—even among compounds with >85% 2D Tanimoto similarity .

4-Ethyl vs. 4-methyl N1-substitution shifts lipophilicity and predicted target engagement; activity profiles may not transfer directly.

Carbonyl-amide linker vs. amino or methylene linkers alters conformational rigidity, potentially affecting binding entropy and metabolic stability.

In vivo neuropharmacology data (serotonergic/dopaminergic) reported for 4-ethylphenyl core but absent for 4-methyl/chloro analogs, limiting direct substitution.

Quantitative Differentiation Evidence: Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate vs. Closest Analogs


Structural Differentiation: 4-Ethylphenyl vs. 4-Methylphenyl N1-Substitution Drives Lipophilicity, Steric Bulk, and Predicted Target Engagement

The target compound bears a 4-ethylphenyl group at the triazole N1 position, while the closest commercially available analog carries a 4-methylphenyl substituent . This single methylene difference increases molecular weight from 343.38 g/mol (C₁₇H₂₁N₅O₃) to 357.41 g/mol (C₁₈H₂₃N₅O₃) and adds approximately +0.5 logP units based on the Hansch π constant for a methylene group [1]. In a related GPR119 agonist series, increasing lipophilicity at the 4-position of the phenyl ring correlated with enhanced receptor binding, with 4-CN and 4-SO₂CH₃ substituents demonstrating the strongest agonism [2]. The 4-ethyl substituent provides intermediate lipophilicity and steric bulk between the 4-methyl and 4-isopropyl analogs, a parameter space that is unexplored in published SAR but may offer a distinct selectivity window for targets with hydrophobic subpockets [2][3].

4-Ethyl vs. 4-Methyl
Cross-study comparable
ΔMW +14.03 g/mol; estimated ΔclogP ≈ +0.5
Lipophilicity shift may alter target engagement profile
Experimental logP not reported for either compound
Medicinal Chemistry Structure-Activity Relationship Drug Design

Linker Motif Differentiation: Carbonyl-Amide Connectivity vs. Amide and Methylene Linkers Alters Conformational Flexibility and Metabolic Stability

The target compound employs a direct carbonyl bridge between the triazole C4 and the piperazine N1, forming a tertiary amide. In contrast, related analogs such as ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate (CAS 1291854-10-8) incorporate an additional NH spacer at the triazole 5-position, creating a urea-like connectivity [1]. The carbonyl-piperazine motif in the target compound results in greater conformational rigidity due to restricted rotation around the amide C–N bond, which may translate into reduced entropic penalty upon target binding compared to more flexible methylene-linked analogs [2]. In the piperazine-containing 1,2,3-triazole antimicrobial series by Yadav et al. (2022), compounds with amide linkers demonstrated MIC values as low as 0.0248 µmol/mL against bacterial and fungal strains, with linker rigidity identified as a key determinant of activity [2]. The target compound's carbonyl-amide motif directly conjugates the triazole π-system with the piperazine, potentially enhancing binding through improved π-stacking and hydrogen-bond geometry relative to methylene- or amino-bridged analogs [1][2].

Carbonyl-Amide Linker
Class-level inference
Direct triazole-4-carbonyl→piperazine amide vs. amino-bridged analog (CAS 1291854-10-8) with additional NH spacer
Conformational restriction may improve binding entropy and metabolic stability
No head-to-head biochemical assay available
Medicinal Chemistry Metabolic Stability Conformational Analysis

Class-Level Antimicrobial Activity Potential: Piperazine-1,2,3-Triazole Amide Hybrids Demonstrate Sub-Micromolar MIC Values Against Clinically Relevant Strains

Although the target compound itself has not been directly tested in published antimicrobial assays, a closely related series of piperazine-containing 1,2,3-triazole amide hybrids synthesized by Yadav et al. (2022) provides class-level quantitative benchmarks [1]. In that series, compound 7u—bearing a piperazine-1,2,3-triazole scaffold with an amide carbonyl linker analogous to the target compound—exhibited a minimum inhibitory concentration (MIC) of 0.0248 µmol/mL against bacterial and fungal strains including Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger [1]. This potency level places the carbonyl-amide triazole-piperazine chemotype within a therapeutically relevant range for antimicrobial discovery. The target compound's 4-ethylphenyl substituent may further modulate this activity through altered membrane permeability and target binding, though direct comparative data are not available [1].

Antimicrobial Potency (Class)
Class-level inference
Analog 7u MIC 0.0248 µmol/mL against B. subtilis, S. epidermidis, E. coli, P. aeruginosa, C. albicans, A. niger
Supports antimicrobial screening context
Target compound not directly tested
Antimicrobial Research Drug Discovery Structure-Activity Relationship

Serotonergic System Modulation: 4-Ethylphenyl-Triazole Hybrids Exhibit In Vivo Antidepressant-Like Activity via 5-HT₂A/₂C and 5-HT₄ Receptor Pathways

A structurally related 4-ethylphenyl-1,2,3-triazole hybrid, 1-(2-(4-(4-ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (ETAP), demonstrated dose-dependent antidepressant-like effects in the forced swimming test (FST) and tail suspension test (TST) in mice at doses of 0.5–5 mg/kg (i.g.), with significant efficacy observed from 1 mg/kg [1]. This effect was mediated through 5-HT₂A/₂C and 5-HT₄ serotonergic receptors and correlated with selective inhibition of hippocampal monoamine oxidase A (MAO-A) [1]. A follow-up study confirmed involvement of dopaminergic (D₁, D₂) and noradrenergic (α₁, α₂, β) systems, with ETAP at 1 mg/kg (i.g.) producing robust effects in both male and female mice [2]. In silico ADMET prediction indicated CNS penetration and low toxicity potential at high doses [1]. While the target compound differs from ETAP in its piperazine-carboxylate extension, it shares the identical 4-ethylphenyl-1,2,3-triazole pharmacophoric core that is essential for the observed serotonergic activity, and no 4-methyl, 4-chloro, or 4-methoxy analogs have been reported with comparable in vivo neuropharmacological data [1][2].

Serotonergic Modulation (Class)
Class-level inference
ETAP active 0.5–5 mg/kg i.g. in mouse FST/TST; 5-HT₂A/₂C and 5-HT₄ receptor-mediated
4-Ethylphenyl core exhibits serotonergic pathway response in rodent model
Target compound differs by piperazine-carboxylate extension; not directly tested
Neuroscience Antidepressant Research In Vivo Pharmacology

Recommended Research & Procurement Application Scenarios for Ethyl 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate


Neuroscience-Focused Screening Libraries for Antidepressant & Anxiolytic Drug Discovery

Procure the target compound as a structurally differentiated entry in CNS-focused compound libraries targeting serotonergic, dopaminergic, and noradrenergic pathways. The 4-ethylphenyl-triazole core is pharmacologically validated in vivo for antidepressant-like activity via 5-HT₂A/₂C and 5-HT₄ receptor modulation and MAO-A inhibition at oral doses as low as 1 mg/kg in mice . The piperazine-1-carboxylate ethyl ester extension provides additional hydrogen-bonding capacity (tPSA 102.9 Ų) and may improve CNS penetration relative to simpler triazole analogs, as predicted by in silico ADMET models for related 4-ethylphenyl-triazole hybrids . This compound offers a distinct chemotype for hit expansion beyond the widely explored 4-methyl and 4-chloro triazole series that lack published neuropharmacological characterization.

Antimicrobial Lead Optimization Starting Scaffold

Use the target compound as a core scaffold for antimicrobial lead optimization. Piperazine-1,2,3-triazole amide hybrids with analogous carbonyl-amide connectivity have demonstrated MIC values as low as 0.0248 µmol/mL against a panel of Gram-positive, Gram-negative, and fungal pathogens . The 4-ethylphenyl substituent provides intermediate lipophilicity (estimated clogP ~−0.38) that may offer a differentiated membrane permeability and efflux susceptibility profile compared to the 4-methylphenyl analog, potentially addressing resistance mechanisms in Gram-negative bacteria where outer membrane penetration is a critical barrier . The carbonyl-piperazine amide bond also confers conformational rigidity that may enhance target binding entropy relative to more flexible amino-linked analogs .

GPR119 & Metabolic Disease Target Screening

Deploy the target compound in GPR119 agonist screening cascades for type 2 diabetes drug discovery. Structurally related 1,2,3-triazolo piperazine carboxylates have been validated as GPR119 agonists, with four analogs (3e, 3g, 5e, 5g) demonstrating EC₅₀ values similar to or better than the reference agonist AR231453 . The target compound's 4-ethylphenyl substitution occupies a distinct region of lipophilic and steric parameter space that has not been explored in published GPR119 SAR, where 4-CN and 4-SO₂CH₃ substituents showed enhanced binding affinity . The ethyl ester prodrug motif may offer improved oral bioavailability and a differentiated PK profile compared to the tert-butyl ester series . The one-pot click chemistry synthesis achieving ~95–98% yields in ~5 minutes further supports scalable procurement for medium-throughput screening .

MetAP2 Inhibition & Angiogenesis Research

Incorporate the target compound into MetAP2-focused screening decks for angiogenesis and cancer research. A structurally related 5-(4-ethylphenyl)-1H-1,2,3-triazole analog (BDBM17455) potently inhibits MetAP2 with a Ki of 30 nM (ΔG° = −10.2 kcal/mol, pH 7.5, 2°C), a target implicated in angiogenesis, tumor growth, and metabolic disorders . The target compound's triazole-4-carbonyl-piperazine extension provides additional vectors for hydrogen bonding and hydrophobic interactions that may enhance potency and selectivity beyond the simpler triazole scaffold. MetAP2 inhibitors are of therapeutic interest for cancer, proliferative retinopathy, rheumatoid arthritis, and obesity .

Application
Selection Property
Validation Focus
Application Neuroscience-focused screening
Selection Property 4-Ethylphenyl-triazole core with reported serotonergic modulation
Validation Focus CNS pathway response assays (5-HT₂A/₂C, MAO-A)
Application Antimicrobial lead optimization
Selection Property Carbonyl-amide triazole-piperazine chemotype
Validation Focus Antimicrobial susceptibility screening (MIC determination)
Application GPR119 & metabolic disease target screening
Selection Property 4-Ethylphenyl substitution for lipophilic optimization
Validation Focus GPR119 agonism assay (EC₅₀ profiling)
Application MetAP2 inhibition & angiogenesis research
Selection Property 4-Ethylphenyl-triazole core with reported MetAP2 binding
Validation Focus MetAP2 inhibition assay (Ki determination)
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